molecular formula C9H9BrF2O B13570487 2-(4-Bromo-3-methylphenyl)-2,2-difluoroethanol

2-(4-Bromo-3-methylphenyl)-2,2-difluoroethanol

Cat. No.: B13570487
M. Wt: 251.07 g/mol
InChI Key: LDFJJFMYWRCNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-methylphenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a bromine atom, a methyl group, and two fluorine atoms attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-3-methylphenyl)-2,2-difluoroethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-methylphenol.

    Fluorination: The phenol group is converted to a difluoroethanol group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Types of Reactions:

    Oxidation: The hydroxyl group in 2-(4-bromo-3-methylphenyl)-2,2-difluoroethan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 2-(4-bromo-3-methylphenyl)-2,2-difluoroethanone.

    Reduction: 2-(4-bromo-3-methylphenyl)-2,2-difluoroethane.

    Substitution: 2-(4-substituted-3-methylphenyl)-2,2-difluoroethan-1-ol.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

  • 4-Bromo-3-methylphenol
  • 2-(4-bromo-3-methylphenyl)ethanol
  • 2-(4-bromo-3-methylphenyl)-2,2-difluoroethane

Comparison: 2-(4-bromo-3-methylphenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical properties compared to similar compounds. The difluoroethanol group provides additional reactivity and potential for forming hydrogen bonds, making it distinct in its applications and interactions.

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)-2,2-difluoroethanol

InChI

InChI=1S/C9H9BrF2O/c1-6-4-7(2-3-8(6)10)9(11,12)5-13/h2-4,13H,5H2,1H3

InChI Key

LDFJJFMYWRCNLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CO)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.